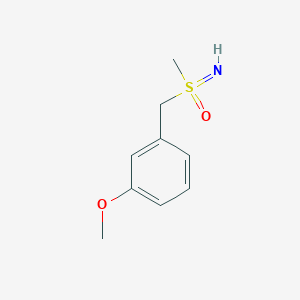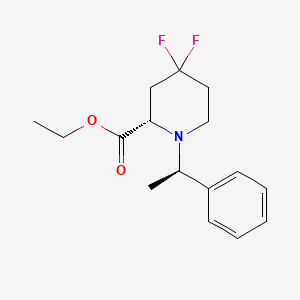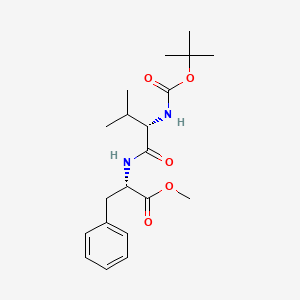
Boc-L-Val-L-Phe-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Val-L-Phe-OMe: is a dipeptide compound consisting of N-tert-butoxycarbonyl-L-valine and L-phenylalanine methyl ester. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) protecting group helps in preventing unwanted side reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of L-Phenylalanine: The free amino group of L-phenylalanine is protected by introducing the Boc group, resulting in Boc-L-phenylalanine.
Coupling Reaction: Boc-L-phenylalanine is then coupled with L-valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Purification: The resulting Boc-L-Val-L-Phe-OMe is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Boc-L-Val-L-Phe-OMe can undergo hydrolysis in the presence of acids or bases, leading to the removal of the Boc protecting group and the ester group.
Oxidation: The phenylalanine residue can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like trifluoroacetic acid for Boc removal or other protecting group reagents.
Major Products:
Hydrolysis: L-Val-L-Phe-OMe or L-Val-L-Phe.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Compounds with different protecting groups or functional groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-L-Val-L-Phe-OMe is used as a building block in the synthesis of longer peptides and proteins.
Structural Studies: It serves as a model compound for studying peptide bond formation and stability.
Biology:
Enzyme Substrates: Used as a substrate in enzymatic studies to understand protease activity and specificity.
Protein Engineering: Helps in the design and synthesis of novel proteins with desired properties.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Material Science: Employed in the development of peptide-based materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: Boc-L-Val-L-Phe-OMe primarily acts as a substrate or intermediate in peptide synthesis. Its mechanism of action involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the ester group by the amino group of another amino acid or peptide. The Boc protecting group helps in preventing side reactions during these processes.
Comparaison Avec Des Composés Similaires
Boc-L-Val-L-Phe: Similar structure but without the methyl ester group.
Boc-L-Val-L-Phe-OH: The carboxylic acid form instead of the ester.
Boc-L-Val-L-Phe-NH2: The amide form instead of the ester.
Uniqueness: Boc-L-Val-L-Phe-OMe is unique due to its combination of the Boc protecting group and the methyl ester, which provides stability and ease of handling during peptide synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides and proteins.
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQXNCFAHBZEU-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonohydrazide](/img/structure/B8105063.png)
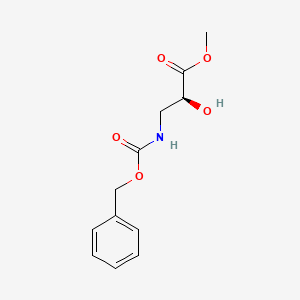
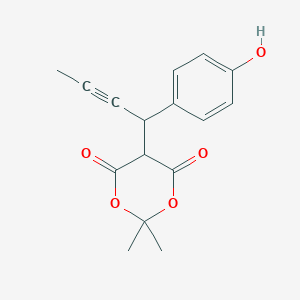
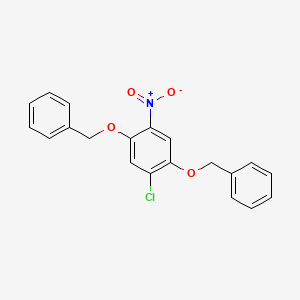
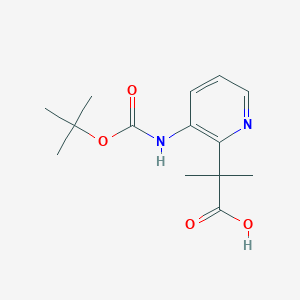
![2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B8105103.png)
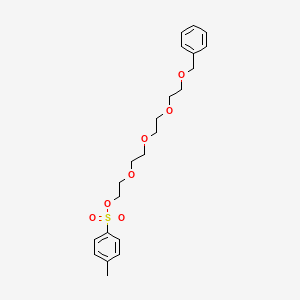
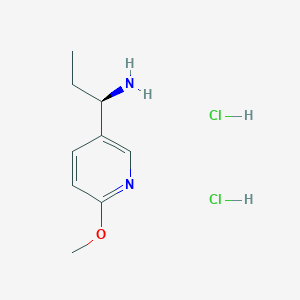
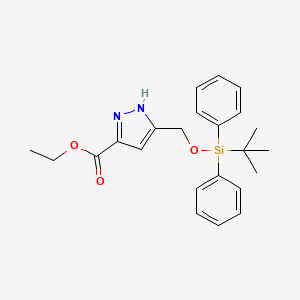
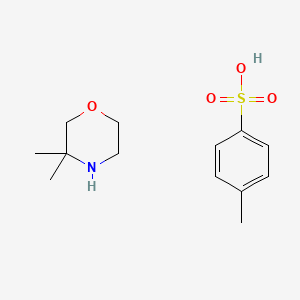
![N-(cyanomethyl)-8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxamide](/img/structure/B8105143.png)
